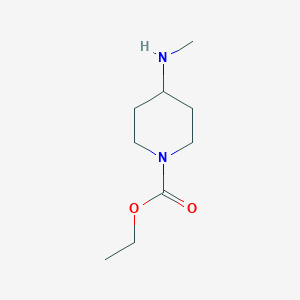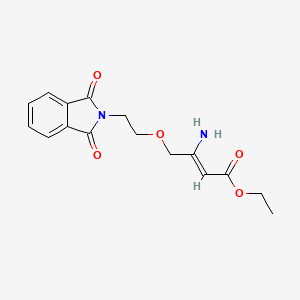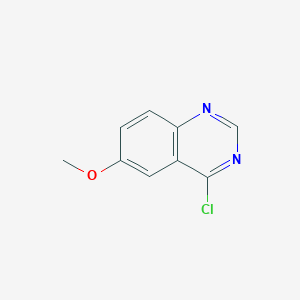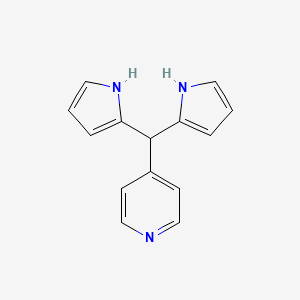
5-(4-Pyridyl)dipyrromethan
Übersicht
Beschreibung
5-(4-Pyridyl)dipyrromethane is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Pyridyl)dipyrromethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Pyridyl)dipyrromethane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Porphyrinen
5-(4-Pyridyl)dipyrromethan ist ein wertvolles Zwischenprodukt für die Synthese von asymmetrischen trans A2B2-Porphyrinen mit Pyridyl-Funktionsringen . Diese Verbindung bringt Fluoreszenzeigenschaften in die Porphyrine ein, die in verschiedenen Anwendungen nützlich sein können .
Lumineszenzeigenschaften
Diese Verbindung wurde bei der Synthese von Silica-Sol verwendet, und ihre Lumineszenzeigenschaften wurden untersucht . Diese Eigenschaften machen sie in optoelektronischen Anwendungen, einschließlich Photosensormaterialien, nützlich .
Katalysatoren und Sensoren
Auf this compound basierende Materialien wurden als Katalysatoren und Sensoren für Schwermetalle verwendet . Dies macht es in der Umweltüberwachung und in industriellen Prozessen wertvoll .
Nachweis von biochemischen Agenzien
Auf dieser Verbindung basierende Materialien wurden für den Nachweis und die Rückgewinnung von biochemischen Agenzien eingesetzt . Dies kann besonders in der medizinischen und biologischen Forschung nützlich sein .
Gassensoren
Die Verbindung wurde auch bei der Entwicklung von Gassensoren eingesetzt . Dies kann in verschiedenen Branchen, einschließlich Fertigung und Sicherheit, wichtig sein .
Antioxidantienforschung
Die einzigartigen Eigenschaften von this compound haben zu Untersuchungen seines Potenzials als Antioxidans geführt . Dies macht es wertvoll für die Untersuchung von oxidativem Stress und damit verbundenen Prozessen .
Leiterpolymere
Diese Verbindung hat die Fähigkeit gezeigt, sowohl leitfähige Homo- als auch Copolymere zu bilden . Dies eröffnet potenzielle Anwendungen im Bereich der Elektronik und Materialwissenschaften .
Synthese von Makrozyklen und Dipyrromethen-Metallkomplexen
Dipyrromethane, einschließlich this compound, sind bekannte synthetische Gerüste für die Synthese von Makrozyklen und Dipyrromethen-Metallkomplexen . Diese Komplexe haben vielfältige Anwendungen, einschließlich der Verwendung als Fluoreszenzfarbstoffe .
Wirkmechanismus
Target of Action
It is known that 5-(4-pyridyl)dipyrromethane is a valuable intermediate for the synthesis of asymmetrical trans a2b2 porphyrins . Porphyrins are macrocyclic compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll .
Mode of Action
It is known that 5-(4-pyridyl)dipyrromethane can form both conductive homo-polymers and co-polymers . This suggests that 5-(4-Pyridyl)dipyrromethane interacts with its targets by forming complex structures, potentially altering their function.
Biochemical Pathways
Given its role in the synthesis of porphyrins, it can be inferred that 5-(4-pyridyl)dipyrromethane may influence the pathways associated with these macrocycles, such as heme synthesis and chlorophyll production .
Result of Action
It is known that 5-(4-pyridyl)dipyrromethane can form both conductive homo-polymers and co-polymers . This suggests that 5-(4-Pyridyl)dipyrromethane may influence the electrical properties of the systems in which it is incorporated.
Action Environment
It is known that 5-(4-pyridyl)dipyrromethane can be used to synthesize porphyrins , which are sensitive to light and oxygen. Therefore, it is possible that environmental factors such as light and oxygen levels may influence the action of 5-(4-Pyridyl)dipyrromethane.
Eigenschaften
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-3-12(16-7-1)14(13-4-2-8-17-13)11-5-9-15-10-6-11/h1-10,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPABFDPAGHDWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442780 | |
| Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52073-75-3 | |
| Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(4-Pyridyl)dipyrromethane suitable for creating sensors based on cMIPs?
A1: 5-(4-Pyridyl)dipyrromethane (5-py-DP) exhibits promising characteristics as an electroactive building block for cMIP-based sensors. Research demonstrates its ability to form both conductive homo-polymers and co-polymers. [] This property enables the creation of conductive polymer films with imprinted sites for target molecules.
Q2: Can you elaborate on the interaction between 5-(4-Pyridyl)dipyrromethane-based cMIPs and target molecules, using salicylic acid as an example?
A2: Studies show that 5-py-DP-based cMIPs can selectively incorporate salicylic acid (SA) into their synthetic pockets. [] This interaction is reversible, indicating the potential for sensor applications. Both voltammetric and piezoelectric investigations confirmed the presence and release of SA within these imprinted sites. Notably, co-polymers of 5-py-DP demonstrated higher sensitivity towards SA compared to homo-polymers. [] This suggests the potential for tailoring sensor sensitivity by adjusting the co-polymer composition.
Q3: Beyond salicylic acid, what other applications are being explored for 5-(4-Pyridyl)dipyrromethane-based imprinted polymers?
A3: Research explored the use of 5-py-DP in creating photokilling materials. [] By imprinting a photosensitizer, 20-(4-carboxyphenyl)-2,13-dimethyl-3,12-diethyl-[22]pentaphyrin (PCox), onto electropolymerized 5-py-DP films, researchers developed materials with significant photoinduced bactericidal activity against Staphylococcus aureus. [] The 5-py-DP polymer effectively retained PCox, demonstrating its stability and potential in creating reusable antibacterial surfaces.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



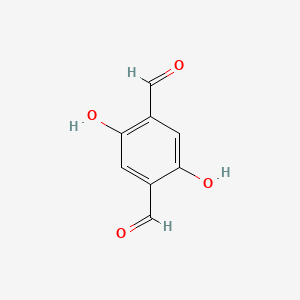
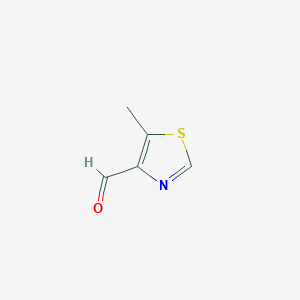
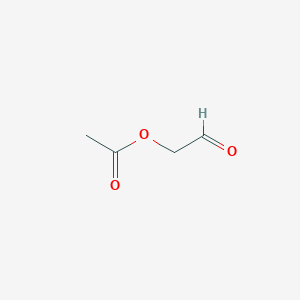

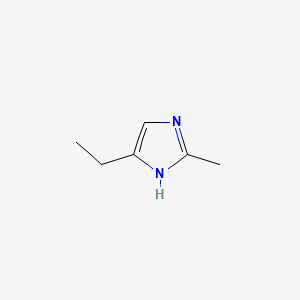
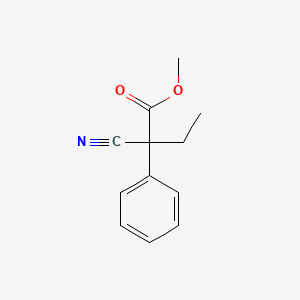
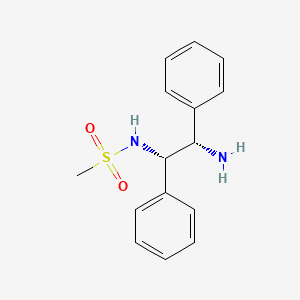
![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)
